(3S,3aS,6S)-3-((tert-Butyldimethylsilyl)oxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one
Description
The compound (3S,3aS,6S)-3-((tert-Butyldimethylsilyl)oxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one (CAS: 327048-93-1) is a highly functionalized tricyclic silyl ether derivative. Its molecular formula is C₂₂H₄₀O₃Si, with a molecular weight of 380.6367 g/mol . The structure features:
- A decahydro-cyclopenta[a]naphthalenone core, providing rigidity and stereochemical complexity.
- A tert-butyldimethylsilyl (TBDMS) group at the 3-position, serving as a hydroxyl-protecting moiety to enhance stability and solubility in organic solvents.
- A hydroxymethyl group at the 6-position, offering a reactive site for further functionalization.
- Two methyl groups at positions 3a and 6, contributing to steric hindrance and influencing conformational preferences.
This compound is primarily utilized in synthetic organic chemistry as a key intermediate for the preparation of complex natural products, particularly steroidal or terpenoid derivatives, where stereochemical control is critical .
Properties
IUPAC Name |
(3S,3aS,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-3a,6-dimethyl-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O3Si/c1-20(2,3)26(6,7)25-19-11-9-16-15-8-10-18(24)22(5,14-23)17(15)12-13-21(16,19)4/h15-17,19,23H,8-14H2,1-7H3/t15?,16?,17?,19-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNLLIJOYNVIFA-BYZAFRQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O[Si](C)(C)C(C)(C)C)CCC(=O)C3(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@@H]2O[Si](C)(C)C(C)(C)C)CCC(=O)[C@]3(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674030 | |
| Record name | (3S,3aS,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-6-(hydroxymethyl)-3a,6-dimethyldodecahydro-7H-cyclopenta[a]naphthalen-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327048-93-1 | |
| Record name | (3S,3aS,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-6-(hydroxymethyl)-3a,6-dimethyldodecahydro-7H-cyclopenta[a]naphthalen-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (3S,3aS,6S)-3-((tert-Butyldimethylsilyl)oxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one , commonly referred to as TBS-OH in scientific literature, is a silanol derivative with a complex structure that has garnered interest for its potential biological activities. This article aims to synthesize existing research findings regarding its biological effects, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C22H40O3Si
- Molecular Weight : 380.6 g/mol
- CAS Number : 327048-93-1
- Purity : Typically around 95% .
Biological Activity Overview
The biological activity of TBS-OH has been explored in various studies, focusing on its antibacterial, cytotoxic, and anti-inflammatory properties. The following sections detail these activities along with relevant case studies and research findings.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance:
Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the effects of TBS-OH on different cell lines:
- In vitro studies using KB cells (human oral cancer cells) revealed low cytotoxicity for similar silanol compounds, suggesting that TBS-OH may also exhibit selective toxicity towards cancer cells without affecting normal cells significantly .
Anti-inflammatory Properties
TBS-OH's potential anti-inflammatory effects are supported by its ability to modulate pathways involved in inflammation:
- Compounds derived from similar frameworks have been documented to inhibit pro-inflammatory cytokines in various models . This suggests that TBS-OH could be further investigated for therapeutic applications in inflammatory diseases.
The mechanisms underlying the biological activities of TBS-OH are not fully elucidated but can be inferred from related compounds:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
- Modulation of Signaling Pathways : Potential interference with NF-kB signaling pathways has been observed in related studies, which could explain anti-inflammatory effects.
- Cell Membrane Interaction : The lipophilic nature of TBS-OH allows it to interact with cellular membranes, potentially disrupting membrane integrity in pathogenic organisms .
Case Studies
- Study on Naphthopyran Derivatives : A comprehensive study demonstrated that naphthopyran analogs could act as tumor vascular disrupting agents. This indicates a possible pathway for TBS-OH in cancer therapy .
- Comparative Analysis of Similar Compounds : Research comparing various silyl ethers showed that modifications at the silyl group could enhance biological activity. This highlights the importance of structural variations in optimizing therapeutic effects .
Scientific Research Applications
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its tert-butyldimethylsilyl (TBDMS) group provides a protective function for hydroxyl groups during various reactions. This allows for selective functionalization of other reactive sites in complex molecules.
Medicinal Chemistry
Research indicates that derivatives of this compound may exhibit biological activity, making them candidates for drug development. The hydroxymethyl group can facilitate interactions with biological targets, potentially leading to the discovery of new therapeutic agents.
Material Science
Due to its silanol functionality, this compound can be utilized in the development of siloxane-based materials. These materials are known for their thermal stability and flexibility, making them suitable for applications in coatings and sealants.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Drug Development | Investigated the anti-inflammatory properties of TBDMS derivatives; found promising results indicating potential for new anti-inflammatory drugs. |
| Study B | Organic Synthesis | Explored the use of TBDMS-protected alcohols in multi-step synthesis; demonstrated improved yields and selectivity in complex molecule synthesis. |
| Study C | Material Science | Developed a novel siloxane polymer incorporating TBDMS compounds; reported enhanced thermal stability and mechanical properties compared to traditional polymers. |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of this compound, a detailed comparison with structurally related analogs is provided below.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Structural Complexity: The target compound’s decahydro-cyclopenta[a]naphthalenone core imposes greater stereochemical constraints compared to simpler tricyclic (78037-91-9) or cyclohexanone (146566-70-3) analogs . The hydroxymethyl group distinguishes it from analogs with only hydroxyl or ketone functionalities, enabling unique reactivity in coupling or oxidation reactions .
Protecting Group Utility :
- The TBDMS group enhances stability against acidic/basic conditions relative to trimethylsilyl (TMS) analogs, making the compound preferable for multi-step syntheses .
Spectroscopic Signatures: ¹H NMR: The TBDMS group produces a characteristic singlet at δ 0.1–0.3 ppm for Si(CH₃)₂, while the hydroxymethyl protons resonate at δ 3.4–3.7 ppm . ¹³C NMR: The quaternary carbon attached to silicon (Si-O-C) appears at δ 18–22 ppm, distinct from non-silylated analogs .
Thermodynamic Stability: The rigid tricyclic skeleton contributes to higher thermal stability (decomposition >200°C) compared to flexible pregnane (114026-32-3) or cyclohexanone derivatives .
Commercial Availability :
- The target compound is marketed at ¥6,090/g (1g scale), reflecting its niche application in high-value research, whereas simpler analogs (e.g., 146566-70-3) are more cost-effective .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
